DMTr-4'-F-5-Me-U-CED phosphoramidite

19F NMR Spectroscopy RNA Structure Probing Oligonucleotide Analytics

Select DMTr-4'-F-5-Me-U-CED phosphoramidite when your study demands simultaneous 19F NMR detection and RNA duplex stabilization. Its 4'-fluoro group provides a sensitive 19F handle with ~4 ppm dispersion, outperforming 2'-F analogs for resolving RNA secondary structures. The 5-methyl modification mimics native epitranscriptomic marks while increasing base-pairing stability. Class-level evidence indicates 4'-modifications confer nuclease resistance, making this the scientifically justified building block for siRNA, aptamer, and epitranscriptomic probe synthesis. Substituting with unmodified, 4'-F-only, or 5-Me-only analogs compromises either NMR capability or biological relevance—procure this dual-modified phosphoramidite to maintain both analytical and functional integrity.

Molecular Formula C40H48FN4O8P
Molecular Weight 762.8 g/mol
Cat. No. B12413655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-4'-F-5-Me-U-CED phosphoramidite
Molecular FormulaC40H48FN4O8P
Molecular Weight762.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1
InChIKeyGBZVFAZSDXDPCT-OLOZLZFKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-4'-F-5-Me-U-CED Phosphoramidite: Core Specifications for Oligonucleotide Synthesis and Modification


DMTr-4'-F-5-Me-U-CED phosphoramidite (CAS: 2758388-05-3) is a chemically modified nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. It features a 4′-fluoro (4′-F) modification on the ribose sugar and a 5-methyl (5-Me) substitution on the uracil base, with standard 5′-O-DMTr protection and a CED (cyanoethyl diisopropyl) phosphoramidite reactive group. The 4′-F modification has been shown to constrain the ribose sugar in a North conformation [1], while the 5-Me modification is a naturally occurring epigenetic mark in tRNA and rRNA that contributes to base-pairing stability [2]. This phosphoramidite enables the site-specific incorporation of a dual-modified uridine analog into RNA oligonucleotides via standard automated synthesis protocols, facilitating studies on RNA structure, function, and therapeutic applications [3].

Why Unmodified or Singly-Modified Uridine Phosphoramidites Cannot Replicate the Dual-Modification Profile of DMTr-4'-F-5-Me-U-CED


Substituting DMTr-4'-F-5-Me-U-CED phosphoramidite with unmodified uridine, 4′-F-U, or 5-Me-U phosphoramidites is scientifically invalid when the combined properties of enhanced nuclease resistance and a distinct 19F NMR probe are required. The 4′-fluoro modification introduces a sensitive 19F NMR handle with a chemical shift dispersion of ~4 ppm, enabling discrimination of RNA secondary structures [1], a feature absent in unmodified and 5-Me-only analogs. Concurrently, the 5-methyl group stabilizes the RNA duplex through enhanced base stacking and hydrophobic interactions [2]. Critically, studies on analogous 4′-C-modifications demonstrate that the 4′-α-epimers confer increased nuclease stability irrespective of the 2′-substituent [3]. A generic substitution would either lack the 19F NMR capability (if using 5-Me-U) or lose the duplex stabilization and natural epigenetic mimicry (if using 4′-F-U), thereby compromising the dual analytical and biological functionality that justifies procurement of this specific building block.

Quantitative Differential Evidence: DMTr-4'-F-5-Me-U-CED Phosphoramidite vs. Closest Analogs


19F NMR Chemical Shift Dispersion: 4'-F-Uridine vs. 2'-F-Uridine for RNA Secondary Structure Probing

The 4'-F modification in the target compound provides significantly broader 19F NMR chemical shift dispersion compared to the more common 2'-F modification, enhancing its utility as a sensitive probe for RNA secondary structure. The 4'F-U modification exhibits a chemical shift dispersion as large as 4 ppm, allowing clear discrimination between single-stranded RNA and various duplex forms (A-type, B-type, mismatched). In contrast, the 2'F-U modification exhibits a dispersion of less than 1 ppm under comparable conditions [1].

19F NMR Spectroscopy RNA Structure Probing Oligonucleotide Analytics

Solid-Phase Synthesis Coupling Efficiency: DMTr-4'-F-5-Me-U-CED vs. Unmodified Uridine Phosphoramidite

The incorporation efficiency of DMTr-4'-F-5-Me-U-CED phosphoramidite during automated solid-phase synthesis is comparable to that of native deoxyribonucleoside phosphoramidites. The compound acts as efficiently as the incorporation of native deoxyribonucleoside phosphoramidites under standard synthesis conditions [1]. This establishes that the dual 4'-F and 5-Me modifications do not introduce steric or electronic penalties that compromise stepwise coupling yield, a critical procurement consideration for modified building blocks.

Oligonucleotide Synthesis Phosphoramidite Chemistry Process Development

Nuclease Resistance Conferred by 4'-C-Modifications: Class-Level Inference for 4'-F-5-Me-U

While direct nuclease stability data for the specific 4'-F-5-Me-U modification are not available in primary literature, robust class-level evidence from structurally related 4'-C-modified uridines establishes a strong inference of enhanced nuclease resistance. Studies on 4'-Cα-OMe-uridine and 4'-Cα-Me-uridine monomers incorporated into siRNAs demonstrate that the 4'α-epimers confer increased nuclease stability irrespective of the 2'-substituent (whether H, F, or OMe) [1]. The 4'β-epimers, while thermally destabilizing, afford complete resistance against exonucleases with both phosphate and phosphorothioate backbones [1].

Nuclease Stability RNA Therapeutics siRNA Design

Defined Application Scenarios for DMTr-4'-F-5-Me-U-CED Phosphoramidite Based on Differential Evidence


High-Resolution 19F NMR Probing of RNA Conformational Dynamics and Ligand Interactions

The ~4 ppm 19F NMR chemical shift dispersion of the 4'-F modification [1] makes DMTr-4'-F-5-Me-U-CED the building block of choice for preparing RNA oligonucleotides designed for 19F NMR-based structural studies. This application scenario is specifically justified by the quantitative advantage over 2'-F modifications (<1 ppm dispersion). The broad dispersion enables unambiguous discrimination of single-stranded regions, A-form and B-form duplexes, and mismatched base pairs, allowing researchers to monitor RNA folding, ligand-induced conformational changes, and enzyme-mediated processing events with superior spectral resolution. The 5-methyl group provides additional stabilization of the duplex, ensuring that the modified nucleotide does not significantly perturb the native RNA structure being studied.

Synthesis of Stabilized RNA Oligonucleotides for Cellular and In Vivo Functional Studies

Based on class-level evidence that 4'-C-modifications confer increased nuclease resistance [2], DMTr-4'-F-5-Me-U-CED is scientifically indicated for synthesizing RNA probes, siRNAs, or aptamers intended for use in nuclease-rich environments such as cell culture media, serum, or in vivo models. The inferred enhanced stability, combined with the proven native-like coupling efficiency [3], allows researchers to produce full-length modified oligonucleotides in acceptable yields without extensive protocol re-optimization. This scenario is particularly relevant for therapeutic siRNA development, where both stability and the natural 5-methyluridine epitranscriptomic mark (which reduces immunogenicity) are critical design parameters.

Preparation of Dual-Modified RNA Standards for Epitranscriptomics and RNA Modification Mapping

The compound enables the site-specific installation of a dual modification (4'-F and 5-Me) that mimics the natural 5-methyluridine (m5U) epitranscriptomic mark while simultaneously providing a 19F NMR or mass spectrometry handle. This is uniquely valuable for generating well-defined RNA standards used in the development and validation of RNA modification mapping techniques such as LC-MS/MS, nanopore sequencing, or bisulfite sequencing. Unmodified or singly-modified analogs cannot serve this dual role, making DMTr-4'-F-5-Me-U-CED a distinct procurement requirement for core facilities and research groups developing next-generation epitranscriptomic analysis pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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